1,3,7-Trimethyluric acid
描述
作用机制
1,3,7-三甲基尿酸通过各种分子靶点和途径发挥其作用:
生化分析
Biochemical Properties
1,3,7-Trimethyluric acid plays a role in various biochemical reactions. It is formed from caffeine by the action of cytochrome P450 enzymes, specifically CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These enzymes metabolize caffeine into this compound, which can then participate in further biochemical reactions. For instance, this compound scavenges hydroxyl radicals and inhibits lipid peroxidation in isolated human erythrocyte membranes . This indicates its potential role in protecting cells from oxidative damage.
Cellular Effects
This compound influences various cellular processes. It has been shown to scavenge hydroxyl radicals, which can protect cells from oxidative stress . Additionally, it inhibits lipid peroxidation, which is a process that can damage cell membranes and lead to cell death . These effects suggest that this compound may play a protective role in cells, particularly in conditions of oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and scavenges hydroxyl radicals, thereby reducing oxidative stress . Additionally, it inhibits lipid peroxidation, which helps maintain the integrity of cell membranes . These actions are likely mediated by its interactions with various biomolecules, including enzymes and proteins involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a high melting point of 300°C . Its long-term effects on cellular function have not been extensively studied.
Metabolic Pathways
This compound is involved in the metabolism of caffeine. It is formed from caffeine by the action of cytochrome P450 enzymes, including CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These enzymes convert caffeine into this compound, which can then participate in further metabolic reactions. The compound is also involved in the degradation of caffeine, ultimately leading to the formation of other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It is relatively insoluble in water but can dissolve in organic solvents such as chloroform and ethanol . This suggests that it may be transported within cells by binding to specific transporters or proteins that facilitate its movement through the cell membrane.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It has been shown to localize in the nucleus and cytoplasm of cells . This localization may be directed by specific targeting signals or post-translational modifications that guide the compound to these compartments. The presence of this compound in the nucleus and cytoplasm suggests that it may play a role in regulating gene expression and other nuclear processes.
准备方法
合成路线及反应条件
1,3,7-三甲基尿酸可以通过咖啡因氧化合成。 咖啡因的氧化可以通过高锰酸根离子在高氯酸或硫酸中实现,生成1,3,7-三甲基尿酸作为主要氧化产物 。反应条件涉及维持酸性环境以促进氧化过程。
工业生产方法
在工业环境中,1,3,7-三甲基尿酸的生产可以通过微生物降解咖啡因实现。 某些细菌物种,例如恶臭假单胞菌,可以利用咖啡因氧化酶等酶将咖啡因直接氧化为1,3,7-三甲基尿酸 。这种生物技术方法为生产该化合物提供了一种高效且环保的方法。
化学反应分析
反应类型
1,3,7-三甲基尿酸会发生各种化学反应,包括:
常见试剂和条件
氧化: 高锰酸根离子在高氯酸或硫酸中.
羟基化: NADH依赖性三甲基尿酸单加氧酶.
主要生成物
氧化: 1,3,7-三甲基尿酸.
科学研究应用
1,3,7-三甲基尿酸有几个科学研究应用,包括:
相似化合物的比较
1,3,7-三甲基尿酸与其结构和性质类似的其他化合物相比是独特的。一些类似的化合物包括:
咖啡因 (1,3,7-三甲基黄嘌呤): 一种广泛使用的兴奋剂,存在于咖啡、茶和其他饮料中.
可可碱 (3,7-二甲基黄嘌呤): 存在于可可和巧克力中,它具有类似的兴奋作用,但比咖啡因的作用弱.
茶碱 (1,3-二甲基黄嘌呤): 用于治疗哮喘和慢性阻塞性肺病 (COPD) 等呼吸系统疾病.
属性
IUPAC Name |
1,3,7-trimethyl-9H-purine-2,6,8-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXCFUMGEBZDDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202496 | |
Record name | 1,3,7-Trimethyluric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,3,7-Trimethyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002123 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.5 mg/mL at 15 °C | |
Record name | 1,3,7-Trimethyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002123 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5415-44-1 | |
Record name | 1,3,7-Trimethyluric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5415-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,7-Trimethyluric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5415-44-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5415-44-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,7-Trimethyluric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,9-dihydro-1,3,7-trimethyl-1H-purine-2,6,8(3H)-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLURIC ACID, 1,3,7- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61UN6MHB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,3,7-Trimethyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002123 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of 1,3,7-Trimethyluric Acid in the human body?
A1: this compound is primarily formed as a metabolite of caffeine through the 8-hydroxylation pathway mediated by cytochrome P450 enzymes, particularly CYP3A4. [, , , ]
Q2: How does the metabolism of caffeine to this compound vary between species?
A2: Significant interspecies variations exist in caffeine metabolism, leading to different ratios of metabolites. For example, rats exhibit a higher capacity for 1-methyldemethylation compared to Chinese hamsters and mice, resulting in higher 14CO2 production from [1-Me14C]caffeine. [] Rats also excrete more trimethyl derivatives of caffeine, including this compound, compared to the other two species. []
Q3: Can other compounds influence the formation of this compound from caffeine?
A3: Yes, certain drugs can affect this compound formation. For instance, phenothiazine neuroleptics, like levomepromazine, can inhibit CYP3A2, thereby affecting caffeine's 8-hydroxylation and reducing this compound production. [] Conversely, allopurinol, which alters theophylline metabolism, can indirectly affect this compound levels. []
Q4: Can this compound, along with other caffeine metabolites, impact acetaminophen toxicity?
A4: Studies show that caffeine and its primary metabolites, including this compound, can antagonize acetaminophen-induced hepatotoxicity in mice. [, ] This protective effect is thought to arise from competitive inhibition of cytochrome P-450 enzymes responsible for metabolizing acetaminophen into its toxic metabolite. [, ]
Q5: Does this compound play a role in caffeine's anti-obesity effects?
A5: While caffeine itself doesn't hinder adipocyte differentiation, it, along with its metabolites like this compound, can suppress lipid accumulation in mature adipocytes. [] Additionally, caffeine and its metabolites can inhibit insulin-stimulated glucose uptake in adipocytes. [] These findings suggest a potential role of this compound in mediating some of caffeine's anti-obesity effects.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C8H10N4O3, and its molecular weight is 210.19 g/mol. [, ]
Q7: Does the structure of this compound influence its binding to proteins?
A7: Research indicates that the structural features of this compound and related xanthine compounds play a role in their binding affinity to proteins like bovine serum albumin. [] The presence of a formal charge on the molecule generally enhances its interaction with the protein. []
Q8: What is known about the crystal structure of enzymes involved in this compound synthesis?
A8: Recent studies have determined the crystal structure of tea N9-methyltransferase CkTcS, an enzyme involved in theacrine biosynthesis. [] This enzyme utilizes this compound as a substrate to produce theacrine, a caffeine analog. []
Q9: Can this compound be synthesized through microbial activity?
A9: Yes, a mixed culture consortium of Klebsiella and Rhodococcus strains has been shown to oxidize caffeine to this compound. [] This microbial system doesn't rely on the typical N-demethylation pathway but instead utilizes a novel C-8 oxidation mechanism. []
Q10: What are the characteristics of the enzyme caffeine oxidase involved in this compound production?
A10: Caffeine oxidase, the enzyme responsible for converting caffeine to this compound in the aforementioned microbial consortium, has been purified and partially characterized. [] It's a flavoprotein with a subunit molecular mass of 85 kDa and utilizes electron acceptors like dichlorophenol indophenol and cytochrome c. [] Notably, caffeine oxidase exhibits a different inhibition profile compared to traditional xanthine oxidase. []
Q11: How does this compound behave under oxidative stress conditions?
A11: this compound can form in coffee as a result of oxidative processes involving iron and hydrogen peroxide. [] Its presence in coffee indicates caffeine's antioxidant activity within the beverage. []
Q12: Is this compound susceptible to oxidation by other chemical agents?
A12: Yes, this compound can be oxidized by various agents. For example, permanganate ions in acidic solutions can oxidize caffeine to this compound, following a complex kinetic mechanism. []
Q13: Can this compound be degraded using advanced oxidation processes?
A13: Research shows that sono-Fenton treatment effectively degrades caffeine-containing waters, with this compound being one of the identified byproducts. [, ] The process involves the generation of hydroxyl radicals through the reaction of ferrous ions and hydrogen peroxide under ultrasonic irradiation. [, ]
Q14: What happens when this compound is formed during caffeine degradation by sono-Fenton treatment?
A14: The formation of this compound and other byproducts during the sono-Fenton treatment of caffeine-containing water can lead to changes in the water's physical characteristics. [, ] The interaction of iron complexes with these byproducts can induce a brown color, increase turbidity, and enhance the degree of aromaticity in the treated water. [, ]
Q15: Can this compound be used to study ligand interactions within biological systems?
A15: Yes, this compound has been used as a model ligand to study access channels and ligand channeling in Cytochrome P450 3A4. [] Computational techniques like bias-exchange metadynamics have been employed to simulate and understand the energetics and conformational changes associated with this compound's interaction with this enzyme. []
Q16: Does this compound possess antioxidant properties?
A16: Studies suggest that this compound, along with other methylated uric acid analogs, can act as antioxidants. [, , ] These compounds demonstrate an ability to inhibit lipid peroxidation induced by hydrogen peroxide and ozone. [] The antioxidant capacity of this compound has been attributed to its ability to scavenge hydroxyl radicals. []
Q17: What analytical techniques are commonly used to study caffeine and its metabolites, including this compound?
A17: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), is widely used for the analysis of caffeine and its metabolites. [, , , , ] Capillary electrophoresis (CE) has also been employed in combination with HPLC for a more comprehensive analysis of these compounds. []
Q18: Can the ratio of caffeine to this compound be used as a biomarker?
A18: Research suggests that the ratio of caffeine to this compound in urine can potentially serve as a dietary biomarker to assess variability in cytochrome P450 3A activity. []
Q19: What other urinary biomarkers have been investigated in relation to caffeine consumption?
A19: Urine levels of caffeine and several of its metabolites, including paraxanthine, theophylline, 1‐methylxanthine, 1‐methyluric acid, 1,3‐dimethyluric acid, 1,7‐dimethyluric acid, and 5‐acetylamino‐6‐amino‐3‐methyluracil, have shown a moderate correlation with reported caffeine intake. [, ] These findings suggest their potential utility as biomarkers for caffeine intake assessment.
Q20: What statistical methods have been applied to analyze urine caffeine and its metabolites?
A20: Principal components analysis (PCA) has been employed to investigate the relationships between urinary caffeine and its metabolites. [] This approach revealed distinct groupings of metabolites based on their correlation with caffeine intake, suggesting different metabolic pathways and potential utility for assessing intake and metabolism. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。